![molecular formula C23H18ClNO2 B298490 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione](/img/structure/B298490.png)
4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The compound 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione has potential applications in various scientific research fields. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against certain fungal strains.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione is not fully understood. However, it is believed to work by inhibiting certain enzymes in cancer cells and fungi, which leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione are still being studied. However, it has been found to have cytotoxic effects on cancer cells and antifungal effects on certain fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione in lab experiments is its potential as an antitumor and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
Future research on 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione could focus on its potential as a therapeutic agent for cancer and fungal infections. Research could also focus on understanding its mechanism of action and optimizing its use in lab experiments. Additionally, research could investigate the potential use of this compound in other scientific fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The next step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl) hydrazinecarboxylic acid hydrazide. This compound is then reacted with cyclopropanone to form 4-(4-chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione.
Eigenschaften
Produktname |
4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione |
---|---|
Molekularformel |
C23H18ClNO2 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C23H18ClNO2/c24-14-6-8-15(9-7-14)25-21(26)19-16-10-11-17(20(19)22(25)27)23(16)12-18(23)13-4-2-1-3-5-13/h1-11,16-20H,12H2 |
InChI-Schlüssel |
PYWFUMYQCCIDME-UHFFFAOYSA-N |
SMILES |
C1C(C12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(C12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.